Boc-His(Bzl)-OH
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Overview
Description
Boc-His(Bzl)-OH is a derivative of the amino acid histidine. This compound is often used in peptide synthesis and has applications in various fields such as chemistry, biology, and medicine. Its unique structure, which includes a tert-butoxycarbonyl (Boc) protecting group and a benzyl group, makes it a valuable intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Boc-His(Bzl)-OH typically involves the protection of the amino and imidazole groups of histidine. The process begins with the protection of the amino group using the tert-butoxycarbonyl (Boc) group. This is followed by the protection of the imidazole ring with a benzyl group. The reaction conditions often involve the use of organic solvents such as dichloromethane and reagents like di-tert-butyl dicarbonate (Boc2O) and benzyl bromide .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography. The use of automated synthesizers and reactors helps in scaling up the production while maintaining consistency and quality .
Chemical Reactions Analysis
Types of Reactions
Boc-His(Bzl)-OH undergoes various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized under specific conditions.
Reduction: The benzyl group can be removed through hydrogenation.
Substitution: The Boc and benzyl protecting groups can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Acidic or basic conditions to remove the Boc group, and catalytic hydrogenation for the benzyl group.
Major Products Formed
Oxidation: Oxidized histidine derivatives.
Reduction: Deprotected histidine.
Substitution: Histidine with different protecting groups or functional modifications.
Scientific Research Applications
Boc-His(Bzl)-OH has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of peptides and other complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential in drug development and as a building block for therapeutic peptides.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of Boc-His(Bzl)-OH is primarily related to its role as a protected amino acid. The Boc group protects the amino group from unwanted reactions, allowing for selective modifications. The benzyl group protects the imidazole ring, which can be selectively deprotected under mild conditions. These protecting groups facilitate the synthesis of complex peptides and proteins by preventing side reactions .
Comparison with Similar Compounds
Similar Compounds
- L-Histidine, N,1-bis[(1,1-dimethylethoxy)carbonyl]-, 1,1-dimethylethyl ester
- L-Histidine, N-[(1,1-dimethylethoxy)carbonyl]-1-(triphenylmethyl)-, 2,5-dioxo-1-pyrrolidinyl ester
Uniqueness
Boc-His(Bzl)-OH is unique due to its specific protecting groups, which offer a balance between stability and ease of removal. This makes it particularly useful in peptide synthesis, where selective protection and deprotection are crucial .
Properties
IUPAC Name |
3-(1-benzylimidazol-4-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O4/c1-18(2,3)25-17(24)20-15(16(22)23)9-14-11-21(12-19-14)10-13-7-5-4-6-8-13/h4-8,11-12,15H,9-10H2,1-3H3,(H,20,24)(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OUHPNBGKEMHUCQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CN(C=N1)CC2=CC=CC=C2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
20898-44-6 |
Source
|
Record name | NSC164043 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=164043 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
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